(E)-2-Butenedial: A Technical Guide to its Synthesis, Discovery, and Biological Significance
(E)-2-Butenedial: A Technical Guide to its Synthesis, Discovery, and Biological Significance
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Abstract
(E)-2-Butenedial, also known as fumaraldehyde, is an α,β-unsaturated dicarbonyl compound of significant interest in organic synthesis and toxicology. Its reactive nature, stemming from the presence of two aldehyde functionalities and a conjugated double bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds and a subject of study for its biological effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and known biological activities of (E)-2-Butenedial, with a focus on experimental methodologies and data presentation for a scientific audience.
Introduction
(E)-2-Butenedial is a four-carbon dialdehyde (B1249045) with the chemical formula C₄H₄O₂. The presence of the trans-configured carbon-carbon double bond distinguishes it from its cis-isomer, maleic dialdehyde. The conjugated system and the electrophilic nature of the aldehyde groups are the primary determinants of its chemical reactivity and biological activity.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | (2E)-But-2-enedial |
| Synonyms | Fumaraldehyde, trans-Butenedial |
| Molecular Formula | C₄H₄O₂ |
| Molecular Weight | 84.07 g/mol |
| CAS Number | 2363-83-9 |
| Appearance | Expected to be a colorless to pale yellow liquid[1] |
Discovery
Detailed information regarding the initial discovery and first synthesis of (E)-2-butenedial is not extensively documented in readily available historical chemical literature.
Synthesis of (E)-2-Butenedial
Two primary synthetic routes to (E)-2-butenedial have been described in the chemical literature: the oxidation of furan (B31954) and the hydrolysis of its diacetal precursor.
Oxidation of Furan
The oxidation of furan can lead to the formation of (E)-2-butenedial, often as an intermediate that can be further oxidized to maleic anhydride (B1165640) or other products.[2][3] Controlling the oxidation conditions is crucial to isolate the dialdehyde.
General Reaction Scheme:
Caption: Oxidation of furan to (E)-2-butenedial.
Experimental Protocol (General Approach):
A detailed, contemporary experimental protocol for the selective oxidation of furan to (E)-2-butenedial with high yield is not well-documented in the reviewed literature. However, historical methods for the oxidation of furans often employ reagents like bromine in methanol (B129727) or peroxy acids. These reactions typically proceed through a 2,5-dioxygenated furan intermediate which then rearranges to the dicarbonyl compound.
Hydrolysis of Fumaraldehyde bis(dimethyl acetal)
A more controlled and widely applicable method for the preparation of (E)-2-butenedial is the acid-catalyzed hydrolysis of its stable precursor, Fumaraldehyde bis(dimethyl acetal) (trans-1,1,4,4-tetramethoxy-2-butene).[4] This acetal (B89532) is commercially available, making this a practical route for laboratory-scale synthesis.
Reaction Scheme:
Caption: Synthesis of (E)-2-butenedial via acetal hydrolysis.
Experimental Protocol:
A German patent describes the hydrolysis of maleindialdehyde diacetals in the presence of an acid catalyst to produce maleic dialdehyde, which is then reacted with hydrazine (B178648) to form pyridazine.[5] This indicates that the hydrolysis of the corresponding trans-diacetal should yield (E)-2-butenedial.
Materials:
-
Fumaraldehyde bis(dimethyl acetal)
-
Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Dissolve Fumaraldehyde bis(dimethyl acetal) in a suitable solvent.
-
Add dilute aqueous acid to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to yield crude (E)-2-butenedial.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Quantitative Data:
| Data Type | Expected/Computed Values |
| ¹H NMR | Signals for aldehydic protons and vinyl protons are expected. |
| ¹³C NMR | Resonances for carbonyl carbons and sp² hybridized carbons are expected. |
| IR (Infrared) | Characteristic absorptions for C=O (aldehyde) and C=C stretching. |
| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with the structure. |
Biological Activity and Signaling Pathways
The biological activity of (E)-2-butenedial is not extensively studied; however, as an α,β-unsaturated dicarbonyl compound, its toxicological profile is expected to be similar to other members of this class, such as acrolein and crotonaldehyde.
Mechanism of Cytotoxicity
The primary mechanism of cytotoxicity for α,β-unsaturated carbonyls is through Michael-type addition reactions with biological nucleophiles.[6] The electrophilic β-carbon of the conjugated system is susceptible to attack by sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amino groups of other amino acid residues and DNA bases.
Caption: General mechanism of cytotoxicity for α,β-unsaturated carbonyls.
This covalent modification can lead to:
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Enzyme Inactivation: Modification of cysteine residues in the active sites of enzymes can lead to their inactivation.
-
Depletion of Glutathione: Glutathione (GSH) is a major cellular antioxidant. Its depletion by adduction with electrophiles like (E)-2-butenedial can lead to increased oxidative stress.
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Disruption of Signaling Pathways: Covalent modification of signaling proteins can disrupt cellular communication and lead to apoptosis. Formaldehyde has been shown to influence signaling pathways such as NF-kappaB.[7] Acetaldehyde has been shown to activate protein kinase C and other signaling pathways in hepatic stellate cells.[8]
Potential Signaling Pathways Involved
While specific signaling pathways affected by (E)-2-butenedial have not been elucidated, based on studies of similar aldehydes, potential targets include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are involved in cellular stress responses.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation.
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Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: This pathway is a master regulator of the antioxidant response.
Applications in Drug Development and Research
The high reactivity of (E)-2-butenedial makes it a useful building block in organic synthesis. It can participate in various reactions, including:
-
Diels-Alder Reactions: The conjugated double bond can act as a dienophile, allowing for the construction of six-membered rings.[9][10]
-
Synthesis of Heterocycles: The two aldehyde groups provide reactive handles for the synthesis of a variety of heterocyclic compounds, such as pyridazines.[5]
Conclusion
(E)-2-Butenedial is a reactive dicarbonyl compound with potential applications in organic synthesis. While detailed experimental protocols for its synthesis and specific data on its biological activity are not extensively reported, its chemical properties can be inferred from its structure and the behavior of related compounds. The primary synthetic routes involve the controlled oxidation of furan or the hydrolysis of its commercially available diacetal precursor. Its biological activity is likely dominated by its electrophilic nature, leading to cytotoxicity through the covalent modification of cellular nucleophiles. Further research is needed to fully characterize the synthesis, spectroscopic properties, and specific biological effects of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. 反式丁烯二酸二(二甲基缩醛) 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine - Google Patents [patents.google.com]
- 6. staging.aapd.org [staging.aapd.org]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels–Alder Reaction [sigmaaldrich.com]
- 10. Solved Draw a product that could be formed when | Chegg.com [chegg.com]
